3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzamide core substituted with dichloro and diaminoquinazolinyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,4-diaminoquinazoline in the presence of a suitable base. The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide is unique due to its specific substitution pattern and the presence of the diaminoquinazoline group.
Properties
CAS No. |
55096-65-6 |
---|---|
Molecular Formula |
C16H13Cl2N5O |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-3-2-9(6-12(11)18)15(24)21-7-8-1-4-13-10(5-8)14(19)23-16(20)22-13/h1-6H,7H2,(H,21,24)(H4,19,20,22,23) |
InChI Key |
RRTMRKLLOHPKRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.